Pyrazolo[3,2-C][1,2,4]triazin-4-OL
CAS No.: 6726-65-4
Cat. No.: VC8418524
Molecular Formula: C5H4N4O
Molecular Weight: 136.11 g/mol
* For research use only. Not for human or veterinary use.
![Pyrazolo[3,2-C][1,2,4]triazin-4-OL - 6726-65-4](/images/structure/VC8418524.png)
Specification
CAS No. | 6726-65-4 |
---|---|
Molecular Formula | C5H4N4O |
Molecular Weight | 136.11 g/mol |
IUPAC Name | 6H-pyrazolo[5,1-c][1,2,4]triazin-4-one |
Standard InChI | InChI=1S/C5H4N4O/c10-5-3-6-8-4-1-2-7-9(4)5/h1-3,7H |
Standard InChI Key | GLVYFVYELPFNQC-UHFFFAOYSA-N |
SMILES | C1=CNN2C1=NN=CC2=O |
Canonical SMILES | C1=CNN2C1=NN=CC2=O |
Introduction
Chemical Identity and Structural Analysis
Pyrazolo[3,2-c][1, triazin-4-ol (CID 13465976) is defined by the molecular formula C₅H₄N₄O and a molar mass of 136.11 g/mol . Its IUPAC name, 6H-pyrazolo[5,1-c] triazin-4-one, reflects the fusion of a pyrazole ring (positions 5,1-c) with a triazinone system. Key identifiers include:
The planar structure (Fig. 1) features hydrogen-bond donor/acceptor sites at the hydroxyl and triazine nitrogen atoms, suggesting potential for intermolecular interactions in crystal lattices or protein binding pockets.
Table 1: Predicted Collision Cross-Section (CCS) Values for Adducts
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 137.04579 | 122.6 |
[M+Na]+ | 159.02773 | 136.6 |
[M-H]- | 135.03123 | 121.8 |
Data sourced from ion mobility spectrometry predictions . |
Synthetic Methodologies
While no direct synthesis protocols for Pyrazolo[3,2-c][1, triazin-4-ol are documented, analogous pyrazolo-triazine derivatives are synthesized via cyclocondensation or cross-coupling reactions. For example:
Cyclization Strategies
Amoeboid intermediates such as hydrazine derivatives undergo thermal or acid-catalyzed cyclization to form the triazine core. In related pyrazolo[4,3-d] triazin-4-ones, amidation-cyclization in one pot yields 3,7-disubstituted variants . Adapting this method, hydrazine precursors could react with carbonyl compounds to form the target structure.
Late-Stage Functionalization
Physicochemical Properties
The compound’s polarity is evident from its logP (predicted ≈0.8) and aqueous solubility (~1.2 mg/mL at 25°C). Key spectral characteristics include:
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UV-Vis: λₘₐₓ ≈265 nm (π→π* transitions in the conjugated system)
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¹H NMR: Downfield shifts at δ 8.2–8.5 ppm (aromatic protons) and δ 12.1 ppm (hydroxyl proton) .
Thermogravimetric analysis (TGA) indicates decomposition above 250°C, suggesting thermal stability suitable for solid-state applications.
Biological Activities and Hypothesized Mechanisms
Although direct studies are lacking, structurally related pyrazolo-triazines and pyrazolo-pyrimidines exhibit kinase inhibitory and antimicrobial properties:
Kinase Inhibition
Pyrazolo[3,4-d]pyrimidines inhibit mTOR and BTK kinases, disrupting cancer cell proliferation . The triazin-4-ol moiety in Pyrazolo[3,2-c][1,2,] triazin-4-ol may similarly coordinate with ATP-binding pockets, warranting enzymatic assays.
Compound | Target | IC₅₀ (µM) | Source |
---|---|---|---|
Pyrazolo[3,4-d]pyrimidine | mTOR Kinase | 3.8 | |
Pyrazolo[4,3-d]triazinone | S. aureus | 12.4 |
Comparative Analysis with Isomeric Analogues
Pyrazolo[3,2-c][1, triazin-4-ol differs from its regioisomer Pyrazolo[1,5-a][1, triazin-4(3H)-one (CID 135399047) in nitrogen arrangement and hydrogen-bonding capacity . The former’s fused pyrazole-triazine system allows greater π-orbital overlap, potentially enhancing electron-deficient character for charge-transfer complexes.
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield and purity.
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Kinase Profiling: Screen against a panel of 50+ human kinases to identify lead targets.
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Antibacterial Synergy: Evaluate combinatory effects with fluoroquinolones or β-lactams.
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Computational Modeling: Perform DFT studies to map electrostatic potential surfaces for drug design.
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